Product packaging for 4-Chloro-6-(o-tolyl)pyrimidine(Cat. No.:)

4-Chloro-6-(o-tolyl)pyrimidine

Cat. No.: B1371943
M. Wt: 204.65 g/mol
InChI Key: KWICULIXQFRDOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-6-(o-tolyl)pyrimidine is a halogenated heterocyclic compound that serves as a valuable synthetic intermediate in medicinal chemistry and materials science research. The pyrimidine core, featuring an ortho-tolyl substituent and reactive chlorine atom, is a privileged scaffold in drug discovery, known for its presence in biologically active molecules and its ability to interact with diverse biological targets . This compound is primarily utilized as a versatile building block for constructing more complex molecular architectures through nucleophilic substitution and metal-catalyzed cross-coupling reactions, enabling the introduction of various amine, alkoxy, and other functional groups at the 4-position . Researchers value this pyrimidine derivative for developing potential therapeutic agents, as substituted pyrimidines demonstrate a wide spectrum of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties . The structural motif is found in compounds investigated as kinase inhibitors, HDAC inhibitors, and bone anabolic agents . Beyond pharmaceutical applications, pyrimidine derivatives also find utility in materials science as components in organic light-emitting diodes (OLEDs), fluorescent sensors, and other optoelectronic materials due to their interesting photophysical properties . This product is provided exclusively for research purposes in laboratory settings. It is not intended for diagnostic, therapeutic, or human use. Researchers should consult safety data sheets and implement appropriate personal protective equipment when handling this compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H9ClN2 B1371943 4-Chloro-6-(o-tolyl)pyrimidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-6-(2-methylphenyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2/c1-8-4-2-3-5-9(8)10-6-11(12)14-7-13-10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWICULIXQFRDOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

1.1 Antidiabetic Agents

One of the most notable applications of 4-Chloro-6-(o-tolyl)pyrimidine is its role as an intermediate in the synthesis of antidiabetic drugs. Research indicates that derivatives of this compound can modulate biological pathways involved in glucose metabolism and lipid regulation, making them potential candidates for treating metabolic disorders such as diabetes.

1.2 Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that certain derivatives exhibit significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus. This highlights the potential of this compound in developing new antibiotics .

1.3 Cancer Research

This compound and its derivatives are being investigated for their anticancer properties. Preliminary studies suggest that these compounds may inhibit tumor growth by interfering with specific cellular pathways involved in cancer progression .

Agricultural Applications

2.1 Herbicides and Pesticides

The structural characteristics of this compound make it suitable for use in agricultural chemicals, particularly as a precursor for herbicides and pesticides. Its ability to interact with plant metabolic pathways can be harnessed to develop effective agrochemicals that target specific weed species without harming crops .

Material Science Applications

3.1 Polymer Chemistry

In material science, this compound serves as a building block for synthesizing polymers with specific properties. The incorporation of pyrimidine rings into polymer backbones can enhance thermal stability and chemical resistance, making them suitable for various industrial applications .

Synthesis and Derivatives

The synthesis of this compound typically involves nucleophilic substitution reactions, allowing for the modification of its structure to enhance biological activity or tailor it for specific applications. Various synthetic routes have been explored, leading to a range of derivatives with unique properties .

Table 1: Comparison of Derivatives

Compound NameStructure FeaturesUnique Aspects
4-Chloro-6-methoxypyrimidineMethoxy group at the 6-positionLess complex; lacks phenoxy substitution
2-Chloro-4-(o-tolyl)pyrimidineChlorine at the 2-positionDifferent chlorine position; varied activity
LobeglitazoneContains thiazolidinedione moietySpecifically designed for diabetes treatment

Case Studies and Research Insights

Several studies have documented the applications and effectiveness of this compound:

  • Antidiabetic Research : A study published in a reputable journal highlighted the synthesis of new derivatives from this compound, demonstrating their efficacy in lowering blood glucose levels in diabetic models .
  • Antimicrobial Evaluation : In vitro tests conducted on various bacterial strains revealed that some derivatives exhibited lower minimum inhibitory concentrations (MICs) compared to existing antibiotics, suggesting their potential as new therapeutic agents .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrimidine Derivatives

Substituent Variations and Reactivity

Pyrimidine derivatives are distinguished by substituents at positions 4 and 6, which dictate their reactivity and applications:

Compound Name Substituents (Position 4/6) Molecular Formula Key Functional Groups Reactivity Profile
4-Chloro-6-(o-tolyl)pyrimidine Cl, o-tolyl C₁₁H₉ClN₂ Chlorine, methyl-phenyl Moderate reactivity; o-tolyl provides steric bulk and lipophilicity
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Cl, chloromethyl (pyrazolo ring) C₇H₆Cl₂N₄ Dual chlorine atoms High reactivity; chloromethyl group enables further functionalization
4-Chloro-6-(trifluoromethyl)thieno[2,3-d]pyrimidine Cl, trifluoromethyl (thieno ring) C₆H₂ClF₃N₂S CF₃, thieno ring Enhanced stability and lipophilicity due to electron-withdrawing CF₃
4-Chloro-6-methoxy-2-(4-methylsulfonylphenyl)pyrimidine Cl, methoxy, methylsulfonylphenyl C₁₂H₁₀ClN₂O₃S Methoxy, sulfonyl group Polar substituents improve solubility for pharmacological applications
This compound
  • Limited synthesis details are available in the evidence, but analogous compounds suggest routes involving Ullmann coupling or nucleophilic aromatic substitution to introduce the o-tolyl group .
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine
  • Synthesized via a two-step process: Condensation of ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate with chloroacetonitrile in dioxane (83% yield). Chlorination with POCl₃ and diethylisopropylamine in toluene (72% yield) .
4-Chloro-6-(difluoromethyl)thieno[3,2-d]pyrimidine
  • Prepared by thiophene ring formation using sodium sulfide and BrCH₂EWGs, followed by POCl₃-mediated chlorination .

Key Research Findings and Challenges

  • Reactivity vs. Stability : Chlorine at position 4 is a common leaving group, but bulky substituents (e.g., o-tolyl) reduce nucleophilic substitution rates compared to chloromethyl or trifluoromethyl analogs .
  • Biological Activity: Pyrazolo[3,4-d]pyrimidines exhibit broader pharmacological profiles due to their fused ring system, while thieno-pyrimidines show selectivity for enzyme targets like PI5P4Kγ .
  • Synthetic Scalability : High-yield routes (e.g., 72–83% for pyrazolo derivatives) are established for chlorinated intermediates, but o-tolyl derivatives may require costly palladium catalysts for coupling reactions .

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 4-Chloro-6-(o-tolyl)pyrimidine in laboratory settings?

  • Methodological Answer :

  • Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood to minimize inhalation risks. Avoid skin contact by using closed systems or glove boxes for sensitive procedures .
  • Store the compound at -20°C for long-term stability and -4°C for short-term use. For disposal, segregate chemical waste and use certified hazardous waste management services to prevent environmental contamination .

Q. How can researchers synthesize this compound on a laboratory scale?

  • Methodological Answer :

  • A common route involves chlorination of 6-(o-tolyl)pyrimidin-4-one using phosphorus oxychloride (POCl₃) under reflux conditions (100°C for 1–2 hours). Post-reaction, evaporate excess POCl₃ under reduced pressure and purify the crude product via column chromatography (hexane:ethyl acetate gradient) .
  • Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via 1H-NMR^1 \text{H-NMR} (CDCl₃, δ 7.2–8.1 ppm for aromatic protons) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Purity Analysis : Use reverse-phase HPLC with UV detection (λ = 254 nm). Adjust mobile phase ratios (e.g., 70:30 acetonitrile:water) to achieve baseline separation of impurities .
  • Structural Confirmation : Employ 1H-NMR^1 \text{H-NMR} to identify aromatic protons (δ 7.3–8.0 ppm) and methyl groups (δ 2.4 ppm). High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak at m/z 204.656 (C₁₁H₉ClN₂) .

Advanced Research Questions

Q. How can researchers resolve conflicting solubility data for this compound in polar vs. non-polar solvents?

  • Methodological Answer :

  • Re-evaluation Protocol : Test solubility in rigorously dried solvents (e.g., DMSO, DCM) under controlled humidity. Use differential scanning calorimetry (DSC) to detect polymorphic forms that may affect solubility .
  • NMR Solubility Studies : Prepare saturated solutions in deuterated solvents (e.g., DMSO-d₆) and quantify dissolved compound via integration against an internal standard (e.g., TMS) .

Q. What strategies optimize the introduction of substituents at the 4-position of the pyrimidine ring?

  • Methodological Answer :

  • Catalytic Screening : Test palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions. Optimize temperature (80–120°C) and solvent (toluene/DMF) to balance reactivity and byproduct formation .
  • Reaction Monitoring : Use thin-layer chromatography (TLC) with UV visualization or LC-MS to track intermediate formation. Quench aliquots at intervals to identify optimal reaction times .

Q. How should researchers address discrepancies in reported melting points for this compound?

  • Methodological Answer :

  • Purification Steps : Recrystallize the compound from ethanol or ethyl acetate to remove residual solvents or isomers. Verify purity via DSC (heating rate: 10°C/min) to detect melting point consistency .
  • Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., 4-Chloro-6-(4-fluorophenyl)thieno[3,2-d]pyrimidine, mp >300°C) to assess substituent effects on thermal stability .

Q. What advanced techniques are suitable for crystallographic analysis of this compound derivatives?

  • Methodological Answer :

  • Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation in dichloromethane/hexane. Use SHELXL for structure refinement, applying anisotropic displacement parameters for non-H atoms and constrained riding models for H atoms .
  • Data Validation : Check for crystallographic disorders using the PLATON tool and validate hydrogen bonding networks (e.g., C–H···Cl interactions) to confirm molecular packing .

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